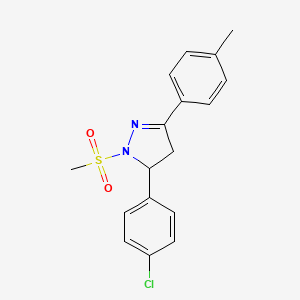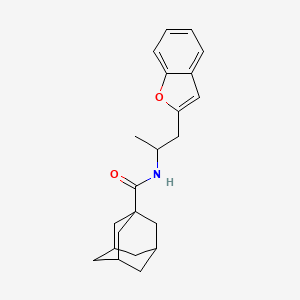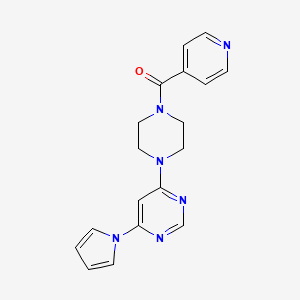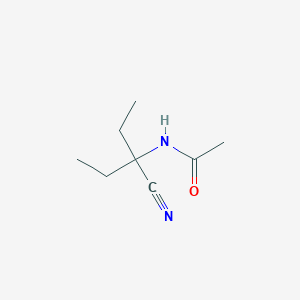
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (NH2). Urea derivatives are known for their diverse applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and their modifiable structure.
Synthesis Analysis
Although the specific synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is not detailed in the provided papers, the synthesis of related urea derivatives can be insightful. For instance, the synthesis of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method . This suggests that similar urea compounds can be synthesized through multi-step synthetic routes, which may involve the formation of the urea linkage and subsequent functionalization of the aromatic rings.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their chemical properties and reactivity. The paper on the synthesis and characterization of a diisopropyl urea derivative provides insights into the molecular structure analysis using X-ray diffraction and density functional theory (DFT) . The optimized structure of the molecule was calculated with the B3LYP method, and the results were consistent with the experimental data from X-ray diffraction. This indicates that computational methods such as DFT can be used to predict and analyze the molecular structure of urea derivatives, including 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea.
Chemical Reactions Analysis
The thermal dissociation of urea compounds, such as 1,3-dibenzylurea and 1-isopropyl-3,3-diethylurea, has been studied in different solvents . The rate of dissociation was found to be faster in fatty acids compared to alcohols, highlighting the influence of the solvent on the reactivity of urea derivatives. The dissociation process is believed to involve protonation by the solvent and base catalysis, with the formation of an intermediate complex containing alcohol and urea molecules . These findings can be extrapolated to understand the reactivity of similar compounds like 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea in various solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be explored through computational studies, as demonstrated by the DFT analysis of a diisopropyl urea compound . The study of molecular electrostatic potential and frontier molecular orbitals revealed insights into the physicochemical properties of the compound. Such analyses can provide valuable information on the reactivity, stability, and potential applications of urea derivatives, including the compound of interest.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthetic Routes and Inhibitory Activities : The study by Jones et al. (1985) discusses the synthesis of quinazoline antifolates with various substituents, including fluorobenzyl and diisopropylamino groups, which were tested as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Although the specific compound is not mentioned, the research highlights the importance of substituent variation in medicinal chemistry for optimizing biological activity Jones et al., 1985.
Self-assembly and Molecular Devices : Research by Lock et al. (2004) on urea-linked cyclodextrins and their ability to undergo photoisomerization showcases the potential of urea derivatives in constructing molecular devices and self-assembling structures. This suggests applications of similar compounds in nanotechnology and molecular engineering Lock et al., 2004.
Regio- and Stereoselective Syntheses : The work by Compain et al. (2012) on the regio- and stereo-selective hydrofluorination of ynamides to produce α-fluoroenamides indicates the importance of precise synthetic strategies to create structurally defined and potentially bioactive urea derivatives Compain et al., 2012.
Materials Science and Complexation Studies
Complexation-induced Unfolding : Zimmerman et al. (2001) explore the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes, highlighting the potential of urea derivatives in materials science for creating responsive or adaptive materials Zimmerman et al., 2001.
Metal Organic Cages : Research by Yi et al. (2012) on sulfate-templated self-assembly into tetrahedral metal organic cages using N,N'-bis(4-aminobenzyl)urea demonstrates the utility of urea derivatives in constructing complex molecular architectures for applications in catalysis, storage, or separation technologies Yi et al., 2012.
properties
IUPAC Name |
1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c1-14(2)22(15(3)4)12-6-5-11-20-18(23)21-13-16-7-9-17(19)10-8-16/h7-10,14-15H,11-13H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGWGHXZSVIGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NCC1=CC=C(C=C1)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)
![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

